Fmoc-d-beta-hophe(3-me)-oh
Description
Significance of Modified Amino Acids in Chemical Biology and Medicinal Chemistry
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. achemblock.com Their incorporation into peptide chains is a powerful strategy for modifying the biological and physical properties of peptides. nih.govsigmaaldrich.com The introduction of NPAAs can lead to enhanced stability against enzymatic degradation, improved potency, increased cell permeability, and better oral bioavailability. nih.govsigmaaldrich.com These modifications are crucial for transforming native peptides, which often suffer from poor pharmacokinetic profiles, into viable drug candidates. nih.gov NPAAs are found in nature, particularly in bacteria, fungi, and marine organisms, where they are often components of bioactive non-ribosomal peptides like the antibiotic penicillin. nih.gov In the laboratory, synthetic NPAAs offer a virtually limitless toolkit for chemists to fine-tune peptide structure and function for therapeutic purposes. achemblock.com
Overview of Beta-Amino Acids in Peptide Chemistry and Peptidomimetics
Beta-amino acids are structural isomers of the common alpha-amino acids, distinguished by the presence of two carbon atoms separating the amino and carboxyl functional groups, instead of just one. researchgate.net This seemingly small change has significant consequences for the peptides into which they are incorporated. Peptides containing beta-amino acids, often called β-peptides or α,β-peptides, can fold into unique and stable secondary structures, such as helices and sheets, that are distinct from those formed by natural peptides. glpbio.com A key advantage of incorporating beta-amino acids is the enhanced resistance to proteolytic degradation, as proteases are typically specific for α-peptide bonds. researchgate.netbldpharm.com This increased stability makes beta-amino acid-containing peptides attractive candidates for the development of long-lasting therapeutics. bldpharm.com They are widely used in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.net
Contextualizing Fmoc-D-beta-HoPhe(3-Me)-OH as a Specialized Chiral Building Block
This compound is a synthetic amino acid derivative that combines several of the advantageous features discussed above. Let's break down its name to understand its structure:
Fmoc: The fluorenylmethyloxycarbonyl group is a protecting group attached to the nitrogen atom of the amino acid. This group is stable under many reaction conditions but can be easily removed when needed, making it a cornerstone of modern solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov
D: This indicates that the amino acid has the D-configuration at its chiral center, which, as noted, can confer proteolytic resistance and influence peptide conformation.
beta: This signifies that it is a beta-amino acid, with the amino group attached to the third carbon from the carboxyl group. This structure contributes to unique folding patterns and enhanced stability. researchgate.net
HoPhe: This is an abbreviation for homophenylalanine, which is a phenylalanine derivative with an extra methylene (B1212753) group in its side chain.
(3-Me): This specifies that a methyl group is attached to the third position of the phenyl ring of the homophenylalanine side chain.
This compound is a highly specialized chiral building block designed for incorporation into peptides. Its unique structure, featuring a D-beta-amino acid backbone and a methylated aromatic side chain, allows for the creation of peptides with enhanced hydrophobic interactions, improved stability, and potentially increased biological activity. chemimpex.com The Fmoc protecting group facilitates its use in the controlled, stepwise synthesis of complex peptide sequences. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Synonyms | Fmoc-3-methyl-D-b-homophenylalanine, Fmoc-(R)-3-amino-4-(3-methylphenyl)butanoic acid | chemimpex.com |
| CAS Number | 269398-84-7 | chemimpex.com |
| Molecular Formula | C26H25NO4 | chemimpex.com |
| Molecular Weight | 415.49 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
Interactive Data Table: Related Unprotected Amino Acid
| Property | Value | Source |
| Compound Name | (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | bldpharm.com |
| CAS Number | 331846-94-7 | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(15-25(28)29)27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIDBCGNTDOQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Characterization and Analysis of Fmoc D Beta Hophe 3 Me Oh
Principles of Chirality in Beta-Amino Acids
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. wou.edu In amino acids, this property arises from the presence of a stereogenic center, a carbon atom bonded to four different substituents. wou.edu While naturally occurring alpha-amino acids (with the exception of glycine) have their chiral center at the alpha-carbon (Cα), beta-amino acids possess a chiral center at the beta-carbon (Cβ). csbsju.eduhilarispublisher.com
The two mirror-image forms of a chiral molecule are called enantiomers. wou.edu These are designated as either D or L, based on their relationship to glyceraldehyde, or more systematically as R or S, according to the Cahn-Ingold-Prelog priority rules. wou.edulibretexts.org The D and L notation is commonly used for amino acids and sugars. libretexts.org All amino acids used in ribosomal protein synthesis are of the L-configuration. libretexts.orgacs.org However, D-amino acids are found in various natural products, such as in the cell walls of bacteria. acs.orgwikipedia.org The introduction of beta-amino acids, especially those with a specific D-configuration like Fmoc-D-beta-HoPhe(3-Me)-OH, into peptides can induce unique structural constraints and increase resistance to enzymatic degradation.
The core structure of a beta-amino acid features the amino group attached to the Cβ and the carboxyl group attached to the Cα. In the case of this compound, the chiral center is the Cβ atom, which is bonded to a hydrogen atom, the amino group (protected by Fmoc), the Cα (leading to the carboxyl group), and the benzyl (B1604629) group containing a methyl substituent.
Table 1: Comparison of Alpha- and Beta-Amino Acid Structures
| Feature | Alpha-Amino Acid (e.g., Phenylalanine) | Beta-Amino Acid (e.g., Beta-Homophenylalanine) |
|---|---|---|
| Chiral Center | Alpha-Carbon (Cα) | Beta-Carbon (Cβ) |
| Amine Group Position | Attached to Cα | Attached to Cβ |
| Carboxyl Group Position | Attached to Cα | Attached to Cα |
| General Structure | R-CH(NH₂)-COOH | R-CH(NH₂)-CH₂-COOH |
Determination of Absolute Stereochemistry
Determining the absolute configuration of a chiral molecule like this compound is essential to confirm its identity and predict its biological function. The two primary methods for this are NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. To determine the absolute configuration of a chiral molecule, it is often necessary to use a chiral derivatizing agent (CDA). usm.edumdpi.com The CDA, which has a known absolute stereochemistry, reacts with the enantiomers of the target compound to form diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra. acs.org
One of the most well-established techniques is the Mosher method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA. usm.edu The (R)- and (S)-enantiomers of MTPA are reacted with the amino group of the beta-amino acid. Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric amides allows for the assignment of the absolute configuration of the chiral center. usm.edu By comparing the chemical shifts of protons near the newly formed chiral amide bond, a spatial model can be constructed to deduce the stereochemistry. acs.org
Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomers This table is a hypothetical representation based on the principles of the Mosher method.
| Proton near Chiral Center | δ (R-MTPA Adduct) (ppm) | δ (S-MTPA Adduct) (ppm) | Δδ (δS - δR) (ppm) |
|---|---|---|---|
| Cα-H | 4.15 | 4.25 | +0.10 |
| Side-chain benzyl H | 7.20 | 7.15 | -0.05 |
| Methyl group H | 2.30 | 2.32 | +0.02 |
The sign of the chemical shift difference (Δδ) for protons on either side of the chiral center in the two diastereomers provides the basis for assigning the absolute configuration. usm.edu
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wou.eduthieme-connect.de This technique requires the formation of a high-quality single crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be mathematically analyzed to generate a detailed electron density map of the molecule. nih.gov
The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal (typically a heavier atom), the scattering factor becomes complex, allowing for the differentiation between a structure and its mirror image. thieme-connect.de This allows for the unambiguous assignment of the R or S configuration to each chiral center. The absolute configuration of many fundamental biomolecules, including amino acids, was definitively established using this method. thieme-connect.de For a novel compound like this compound, obtaining a crystal structure would provide unequivocal proof of its D-configuration. usm.edu
Stereochemical Purity Assessment in Synthesized Compounds
During the chemical synthesis of a single enantiomer of a chiral compound, it is crucial to assess the stereochemical purity, often expressed as enantiomeric excess (ee). researchgate.net This ensures that the final product is not contaminated with its unwanted enantiomer, which could have different or even detrimental biological effects.
A common and effective method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Alternatively, the compound can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. researchgate.net The relative areas of the two peaks in the chromatogram are used to calculate the enantiomeric excess. researchgate.net
For peptide synthesis applications, assessing the purity of Fmoc-protected amino acids is a standard quality control step. nih.gov Analytical HPLC methods are developed using specific solvent gradients and column types to ensure accurate quantification of the desired product and any impurities, including the incorrect stereoisomer. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-(9-Fluorenylmethoxycarbonyl)-D-beta-homo-3-methylphenylalanine | This compound |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| α-methoxy-α-trifluoromethylphenylacetic acid | MTPA / Mosher's acid |
| N-(9-Fluorenylmethoxycarbonyl)-L-histidine(3-methyl)-OH | Fmoc-His(3-Me)-OH |
| N-(9-Fluorenylmethoxycarbonyl)-D-beta-homotyrosine(tert-butyl)-OH | Fmoc-D-beta-HTyr(tBu)-OH |
| Phenylalanine | Phe |
| Glycine | Gly |
| Glyceraldehyde |
Integration of Fmoc D Beta Hophe 3 Me Oh in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-beta-HoPhe(3-Me)-OH
Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. peptide.comyoutube.com The inclusion of a sterically demanding and structurally unique building block like this compound necessitates careful optimization of standard SPPS protocols.
The β-substituted nature and the presence of a 3-methyl group on the phenyl ring of this compound contribute to significant steric hindrance around the carboxylic acid and the secondary amine once incorporated into a growing peptide chain. This steric bulk can impede the efficiency of amide bond formation, leading to incomplete couplings and the formation of deletion sequences. nih.govresearchgate.net To overcome these challenges, several strategies can be employed:
High-Potency Coupling Reagents: Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) may prove insufficient. researchgate.net More potent activating agents, such as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are often required to achieve high coupling yields. embrapa.br These reagents form highly reactive esters that can overcome the steric barrier.
Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration than for standard amino acids can improve yields. In particularly difficult cases, a "double coupling" strategy, where the coupling step is repeated with a fresh portion of activated amino acid and reagents, is a common and effective approach.
Elevated Temperatures: Microwave-assisted SPPS has emerged as a powerful technique to accelerate peptide synthesis, especially for hindered couplings. The application of heat can provide the necessary energy to overcome the activation barrier for amide bond formation. However, caution must be exercised as elevated temperatures can also increase the risk of side reactions, such as racemization.
Table 1: Illustrative Coupling Conditions for this compound
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Coupling) |
| Coupling Reagent | DIC/HOBt (4 eq.) | HATU/HOAt (4 eq.) |
| Base | DIPEA (8 eq.) | 2,4,6-Collidine (8 eq.) |
| Solvent | DMF | DMF or NMP |
| Temperature | Room Temperature | 50°C (Microwave) |
| Coupling Time | 2 hours | 5 min (Microwave) + 30 min |
| Recoupling | If necessary | Recommended |
This table presents hypothetical data based on common practices for sterically hindered amino acids.
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS, typically achieved by treatment with a secondary amine base like piperidine (B6355638) in a polar aprotic solvent. embrapa.br While generally efficient, the context of a β-amino acid, particularly one with additional steric bulk, can influence the kinetics and side reactions of this step.
The rate of Fmoc deprotection can be slowed by steric hindrance around the nitrogen atom. This may necessitate longer deprotection times or the use of a stronger base cocktail, such as the addition of a small percentage of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution. However, prolonged exposure to basic conditions can promote undesirable side reactions. embrapa.br For β-amino acids, one potential side reaction is the degradation of the peptide backbone, although this is generally less of a concern than with some α-amino acid derivatives. More pertinent is ensuring complete deprotection to avoid the formation of Fmoc-capped deletion sequences. Monitoring the deprotection reaction using UV spectroscopy of the dibenzofulvene-piperidine adduct can help in optimizing the reaction time.
Resin Matrix: Polystyrene-based resins, such as Wang or Merrifield resins, are common but may not be ideal for peptides prone to aggregation, a risk that increases with the incorporation of hydrophobic and bulky residues like this compound. Polyethylene glycol (PEG)-grafted resins (e.g., TentaGel) offer a more polar environment, which can improve solvation of the growing peptide chain and reduce aggregation. peptide.com
Linker and Loading: For the synthesis of a C-terminally free peptide, a 2-chlorotrityl chloride (2-CTC) resin is often preferred for loading the first amino acid. peptide.com This is because the loading conditions are mild, which helps to prevent racemization and side reactions of the first residue. Furthermore, the high acid lability of the 2-CTC linker allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact, which is useful for subsequent solution-phase manipulations. The initial loading of the bulky this compound onto the resin should be carefully controlled. A lower loading capacity (e.g., 0.3-0.5 mmol/g) is generally recommended to minimize steric hindrance between adjacent peptide chains on the resin, which can impede reaction kinetics in later steps of the synthesis. peptideweb.com
Table 2: Recommended Resins for SPPS of Peptides Containing this compound
| Resin Type | Linker Type | Key Advantage |
| 2-Chlorotrityl (2-CTC) Resin | Trityl | Mild loading and cleavage conditions, suppresses side reactions. peptide.com |
| TentaGel S RAM | Rink Amide | PEG-grafted for improved solvation and reduced aggregation. |
| Wang Resin | p-Alkoxybenzyl alcohol | Standard choice for C-terminal acids, but may be less suitable for very long or aggregation-prone sequences. |
This table provides a general guide for resin selection.
Solution-Phase Synthetic Approaches for Peptides Containing this compound
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for segments that are difficult to assemble on a solid support. nih.govspringernature.com The synthesis of peptides containing this compound in solution presents similar challenges to SPPS regarding coupling efficiency. ekb.eg
In a typical solution-phase approach, the N-terminally protected this compound would be coupled to a C-terminally protected amino acid or peptide fragment. The choice of protecting groups is critical to ensure orthogonality, allowing for the selective deprotection of either the N-terminus or the C-terminus for subsequent chain elongation. After each coupling step, the product must be purified, typically by crystallization or chromatography, which can be a time-consuming process. The steric hindrance of this compound would again necessitate the use of potent coupling reagents and potentially longer reaction times to achieve acceptable yields.
Macrocyclization and Peptide Ligation Strategies Utilizing this compound
Macrocyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and metabolic stability. nih.gov The incorporation of a D-β-amino acid like this compound can act as a turn-inducing element, pre-organizing the linear peptide for efficient cyclization. nih.gov
For head-to-tail macrocyclization, the linear peptide precursor containing the deprotected N- and C-termini is cyclized under high dilution to favor the intramolecular reaction over intermolecular polymerization. The presence of the bulky D-beta-HoPhe(3-Me)-OH residue can influence the preferred conformation of the linear peptide, potentially facilitating a more efficient cyclization. The choice of the cyclization site is crucial; placing the cyclization junction away from the sterically hindered β-amino acid may lead to higher yields.
Peptide ligation techniques, such as native chemical ligation (NCL), offer powerful methods for the synthesis of large and complex peptides, including cyclic structures. While a standard NCL reaction requires an N-terminal cysteine, variations of this chemistry could be employed. For instance, a linear peptide fragment containing D-beta-HoPhe(3-Me)-OH could be prepared by SPPS and then ligated to another fragment in solution, followed by a final macrocyclization step. The unique structural features of D-beta-HoPhe(3-Me)-OH could be exploited to create novel cyclic peptide architectures with tailored pharmacological profiles.
Conformational and Structural Impact of Fmoc D Beta Hophe 3 Me Oh in Peptide Architectures
Influence on Peptide Backbone Conformational Preferences
The introduction of a β-amino acid like D-β-HoPhe(3-Me)-OH into a peptide chain inherently alters the backbone structure compared to its α-amino acid counterpart. The additional methylene (B1212753) group in the backbone extends the distance between the amino and carboxyl termini of the residue, which in turn influences the accessible dihedral angles (φ, ψ, and the additional θ angle around the Cα-Cβ bond).
The D-configuration of the stereocenter, combined with the β-structure, predisposes the peptide backbone to adopt turns and helical structures that are distinct from those favored by L-amino acids. Theoretical and experimental studies on peptides containing D-β-amino acids suggest a preference for left-handed helical conformations. The specific dihedral angles adopted are influenced by both the local stereochemistry and the surrounding sequence.
The presence of the 3-methylphenyl side chain further modulates these preferences. The methyl group adds steric bulk, which can restrict the rotational freedom around the Cβ-Cγ bond (χ2 angle), thereby influencing the orientation of the aromatic ring relative to the peptide backbone. This steric hindrance can favor specific rotamers, leading to a more defined and predictable local conformation.
Table 1: Expected Dihedral Angle Preferences for Fmoc-D-beta-HoPhe(3-Me)-OH in Peptides
| Dihedral Angle | Expected Range (degrees) | Influencing Factors |
| φ (phi) | Variable, contributes to turn/helix formation | D-stereochemistry, β-amino acid structure |
| ψ (psi) | Variable, contributes to turn/helix formation | D-stereochemistry, β-amino acid structure |
| θ (theta) | ~60 to 180 | gauche and anti conformations |
| χ1 (chi1) | Restricted due to steric interactions | 3-methylphenyl group, backbone conformation |
| χ2 (chi2) | Restricted due to meta-methylation | Steric hindrance from the methyl group |
Note: The exact values can vary depending on the specific peptide sequence and solvent conditions. This table represents expected trends based on related structures.
Induction and Stabilization of Helical and Foldameric Secondary Structures
β-Amino acids are well-known for their ability to form stable, well-defined helical structures known as foldamers. Unlike α-peptides which commonly form α-helices and 310-helices, β-peptides can form a variety of helices, including the 14-helix, 12-helix, and 10/12-helix. The type of helix formed is dependent on the substitution pattern and stereochemistry of the β-amino acid residues.
The incorporation of Fmoc-D-β-HoPhe(3-Me)-OH is expected to promote the formation of such stable secondary structures. The D-configuration would favor a left-handed helical sense. The rigid nature of the β-amino acid backbone, coupled with the defined side-chain orientation, can nucleate and stabilize these helical folds, even in short peptide sequences. Peptides composed entirely of β-amino acids, or hybrid peptides containing a mix of α- and β-amino acids, can adopt these predictable conformations. The stability of these structures is often enhanced by a network of intramolecular hydrogen bonds between backbone amide groups, which are arranged in a specific pattern along the helix.
Side-Chain Aromatic Interactions and Their Contribution to Overall Peptide Fold
Hydrophobic Interactions: The phenyl ring is inherently hydrophobic and will preferentially pack into the core of a folded peptide or engage in intermolecular hydrophobic contacts during self-assembly. The addition of the methyl group increases the hydrophobicity of the side chain, further strengthening these interactions.
π-Stacking: The aromatic ring can stack with other aromatic side chains (e.g., from another HoPhe, Phe, Tyr, or Trp residue) in either a parallel or T-shaped arrangement. These interactions are a significant driving force in the stabilization of tertiary and quaternary structures.
CH-π Interactions: The methyl group itself, as well as the aromatic C-H bonds, can interact with the electron-rich face of another aromatic ring, contributing to the stability of the folded structure.
The meta-position of the methyl group on the phenyl ring is significant. Unlike ortho- or para-substitution, meta-substitution breaks the symmetry of the ring in a way that can fine-tune the directionality of these aromatic interactions, offering a more precise method for engineering specific peptide folds.
Stereochemical Control over Peptide Folding and Self-Assembly
The D-stereochemistry of Fmoc-D-β-HoPhe(3-Me)-OH is a critical determinant of the three-dimensional structure of peptides in which it is incorporated. Chirality dictates the direction of turns and the handedness of helices. In a sequence of alternating L- and D-amino acids, for example, specific turn motifs can be induced. When used in a homomeric sequence of D-β-amino acids, a strong preference for a left-handed helix is expected.
This stereochemical control extends to the process of self-assembly. The defined conformation of a peptide monomer containing D-β-HoPhe(3-Me)-OH will govern how it interacts with other monomers. This can lead to the formation of higher-order structures such as nanofibers, hydrogels, or other nanomaterials with a specific chirality and morphology. The interplay between the D-configuration, the β-amino acid backbone, and the methylated aromatic side chain provides a sophisticated mechanism for programming the self-assembly of peptides into functional materials.
Advanced Analytical and Spectroscopic Characterization of Fmoc D Beta Hophe 3 Me Oh and Its Peptide Derivatives
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of Fmoc-D-beta-HoPhe(3-Me)-OH and its peptide derivatives. This technique provides a highly accurate mass measurement, which can be used to validate the elemental composition.
For the standalone amino acid, HRMS confirms the molecular formula C₂₆H₂₅NO₄ with a molecular weight of approximately 415.49 g/mol . wuxiapptec.comchempep.com When incorporated into a peptide, electrospray ionization (ESI) is a common method for generating gas-phase ions of the peptide derivative. Subsequent analysis by tandem mass spectrometry (ESI-MS/MS) is used for sequencing. researchgate.net The fragmentation patterns of β-peptides can differ from those of standard α-peptides due to the altered backbone structure. researchgate.net However, the sequence can be unambiguously determined, confirming the successful incorporation of the this compound residue. researchgate.net For complex peptide derivatives, such as ubiquitin conjugates, HRMS provides critical structural characterization. uni-konstanz.de
Table 1: Molecular Properties of this compound Data sourced from multiple chemical suppliers and databases. wuxiapptec.comchempep.com
| Property | Value |
| IUPAC Name | (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(m-tolyl)butanoic acid |
| Synonyms | Fmoc-D-hPhe(3-Me)-OH, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid |
| CAS Number | 1260594-50-0 |
| Molecular Formula | C₂₆H₂₅NO₄ |
| Molecular Weight | 415.49 g/mol |
| Physical Form | Solid |
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are fundamental for assessing the purity of the this compound building block and for purifying the final peptide derivatives.
Purity Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of Fmoc-protected amino acids. nih.gov High-quality commercial preparations typically exhibit a purity of >99% by HPLC. nih.gov This analysis is crucial for identifying and quantifying potential impurities that can arise during synthesis, such as the Lossen-type rearrangement product (Fmoc-β-Ala-OH) or dipeptide formations (Fmoc-Xaa-Xaa-OH). nih.gov It is critical that the HPLC method can resolve these impurities from the main compound to prevent their incorporation into the growing peptide chain during SPPS. nih.gov
Isomer Separation: The synthesis of peptides containing non-canonical amino acids can sometimes lead to the formation of diastereomers. Advanced chromatographic techniques are employed to separate these isomers. Enantioselective gas chromatography has been successfully used to separate the enantiomers of other complex chiral molecules. researchgate.net For peptide derivatives, techniques like hydrophilic interaction chromatography (HILIC) and ion mobility spectrometry can be powerful tools for separating isomeric structures that are difficult to resolve by conventional RP-HPLC. uu.nl The ability to isolate a single, pure isomer is often essential for structural studies and biological assays.
Table 2: Chromatographic Methods for Analysis and Purification
| Technique | Application | Key Findings/Purpose |
| RP-HPLC | Purity assessment of Fmoc-amino acid; Purification of peptide derivatives. nih.govacs.org | Quantifies purity (>99%) and separates synthesis-related side products. nih.gov |
| Enantioselective GC | Separation of stereoisomers. researchgate.net | Determines enantiomeric purity and can be used to study enantiomerization barriers. researchgate.net |
| HILIC | Separation of isomeric peptides and glycans. uu.nl | Provides alternative selectivity for polar molecules and isomers unresolved by RP-HPLC. uu.nl |
Spectroscopic Analysis for Structural Elucidation
A suite of spectroscopic techniques is used to elucidate the detailed chemical and three-dimensional structure of this compound and its peptide derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR provides information on the characteristic functional groups present in the molecule, such as the urethane (B1682113) C=O of the Fmoc group and the carboxylic acid O-H and C=O stretches. chempep.com
Fluorescence Spectroscopy : When studying peptide derivatives, fluorescence assays can be used to monitor processes like aggregation. For instance, probes like ANS (8-Anilino-1-naphthalenesulfonic acid) can be titrated with a peptide solution; changes in fluorescence intensity can indicate the formation of aggregates or specific folded structures. acs.org
Table 3: Spectroscopic Techniques for Structural Analysis
| Technique | Application | Information Obtained |
| NMR (1D & 2D) | Confirmation of chemical structure; 3D structure of peptides in solution. chempep.comacs.org | Atomic connectivity, spatial proximities, and secondary structure elements (e.g., β-sheets). acs.org |
| FT-IR | Functional group identification. chempep.com | Presence of key bonds (C=O, N-H, O-H). |
| Fluorescence | Study of peptide aggregation and folding. acs.org | Conformational changes and self-association properties of peptide derivatives. acs.org |
Microscopic Techniques for Self-Assembled Structures
Peptides incorporating β-amino acids can self-assemble into higher-order structures like fibrils, nanotubes, or films. Microscopic techniques are vital for visualizing these nanoscale and microscale architectures.
X-ray Crystallography : For molecules that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. This technique has been used to determine the solid-state conformation of macrocyclic β-sheet peptides, revealing precise bond angles and the pattern of intramolecular hydrogen bonds that define the structure. acs.org
Atomic Force Microscopy (AFM) : AFM is a powerful tool for imaging the surface topography of self-assembled structures at the nanoscale. It has been used to visualize the effect of peptides on biological membranes. For example, AFM imaging can show changes in the surface roughness of bacterial cells after treatment with an antimicrobial peptide, providing direct visual evidence of the peptide's mechanism of action. acs.org
Table 4: Microscopic Techniques for Visualizing Self-Assembly
| Technique | Application | Key Insights |
| X-ray Crystallography | Atomic-resolution 3D structure of crystalline derivatives. acs.org | Precise bond lengths, angles, and solid-state packing. acs.org |
| Atomic Force Microscopy (AFM) | Nanoscale surface imaging of peptide assemblies and interactions. acs.org | Visualization of fibril morphology and peptide-induced changes to surfaces like cell membranes. acs.org |
| Electron Microscopy (TEM/SEM) | Microscale morphology of self-assembled structures. | Characterization of the size, shape, and structure of peptide aggregates. |
Computational Studies and Molecular Modeling of Fmoc D Beta Hophe 3 Me Oh and Its Conjugates
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules over time. For a molecule like Fmoc-D-beta-HoPhe(3-Me)-OH, understanding its accessible conformations is paramount to predicting its behavior in different environments and its ability to adopt a bioactive shape when integrated into a larger peptidomimetic structure.
MD simulations of Fmoc-protected amino acids and their derivatives are typically performed using force fields such as AMBER, CHARMM, or GROMOS. These simulations can reveal the preferential orientations of the bulky fluorenylmethoxycarbonyl (Fmoc) group, the rotational freedom around the various single bonds of the beta-homophenylalanine backbone, and the influence of the 3-methyl substitution on the phenyl ring. The choice of solvent model (e.g., explicit water or implicit solvent) is also a critical parameter, as it significantly influences the conformational dynamics. For instance, simulations in an aqueous environment would likely show the hydrophobic Fmoc group attempting to minimize its exposure to water, potentially driving intermolecular interactions.
Key Research Findings:
Conformational Preferences: Simulations of related Fmoc-amino acids suggest that the Fmoc group often engages in π-π stacking interactions, either with other Fmoc groups in concentrated solutions or with aromatic residues in a peptide sequence. rsc.orgnih.gov For this compound, the 3-methyl group could sterically influence the preferred stacking geometry.
Backbone Flexibility: The beta-amino acid structure provides more flexibility compared to natural alpha-amino acids. MD simulations can quantify this by analyzing the dihedral angle distributions along the backbone, providing insight into the range of secondary structures that conjugates of this molecule can adopt.
Solvent Effects: The conformational ensemble of this compound is expected to be highly dependent on the solvent. In polar solvents, intramolecular hydrogen bonds may be less persistent, while in nonpolar environments, conformations stabilized by such bonds would be more prevalent. rsc.org
Interactive Table: Representative Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Description | Rationale |
| Force Field | AMBER ff19SB | A modern and widely used force field for protein and peptide simulations. |
| Solvent Model | TIP3P Explicit Water | Provides a realistic representation of the aqueous environment. |
| System Size | ~5000 atoms (solvated molecule) | Sufficient to minimize boundary artifacts. |
| Simulation Time | 100 ns | A standard simulation length to achieve adequate conformational sampling. |
| Temperature | 300 K | Represents physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and non-covalent interactions. For this compound, QM methods such as Density Functional Theory (DFT) are invaluable for elucidating details that are inaccessible to classical force fields.
These calculations can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity in chemical synthesis and its potential for charge-transfer interactions. The electrostatic potential surface can also be calculated, highlighting regions of positive and negative charge that are key to understanding intermolecular interactions, including hydrogen bonding and docking with biological targets.
Key Research Findings:
Charge Distribution: The Fmoc group, with its extended aromatic system, possesses a significant quadrupole moment. The carboxyl and amine groups are the primary sites for hydrogen bonding. The methyl group on the phenyl ring can subtly alter the charge distribution of the aromatic system through its electron-donating inductive effect.
Reactivity Indices: QM calculations can provide values for chemical hardness, softness, and electrophilicity, which can help in predicting the molecule's stability and its propensity to participate in various chemical reactions.
Spectroscopic Properties: Theoretical calculations of properties like IR and NMR spectra can aid in the experimental characterization of newly synthesized conjugates containing this compound.
Interactive Table: Predicted Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G*)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical stability and electronic excitability. |
| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |
Prediction of Self-Assembly Behavior and Supramolecular Interactions
The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and peptides into ordered nanostructures, such as fibers and gels. rsc.orgnih.govchinesechemsoc.org Computational methods can be employed to predict and rationalize the self-assembly behavior of this compound.
Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be used to model the aggregation of many molecules over longer timescales than are accessible with all-atom MD. rsc.org These simulations can reveal the fundamental driving forces for self-assembly, which typically involve a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid backbones. The specific morphology of the resulting nanostructures can be influenced by factors such as concentration, solvent, and the chemical nature of the amino acid side chain. researchgate.net
Key Research Findings:
Driving Forces: The primary driving force for the self-assembly of this compound is expected to be the hydrophobic and π-stacking interactions of the Fmoc groups. nih.gov Hydrogen bonding between the carboxyl and amino groups would provide directional control to the assembly process.
Influence of the Methyl Group: The 3-methyl substituent on the phenyl ring could introduce steric hindrance that modulates the packing of the aromatic rings, potentially leading to different supramolecular architectures compared to the unsubstituted analogue.
Hierarchical Assembly: The self-assembly process is likely hierarchical, starting with the formation of dimers and small oligomers, which then grow into larger aggregates like fibrils or sheets.
Docking and Molecular Recognition Studies in Peptidomimetic Design
A key application of this compound is its incorporation into peptidomimetics designed to interact with specific biological targets, such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex.
In the context of peptidomimetic design, docking studies can be used to virtually screen conjugates of this compound against a protein of interest. These studies can predict the binding affinity and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex. The results of docking simulations can guide the rational design of more potent and selective peptidomimetics. For instance, the D-configuration and the beta-amino acid nature of this building block can confer resistance to proteolytic degradation, a desirable property for therapeutic agents. nih.gov
Key Research Findings:
Binding Mode Prediction: Docking simulations can generate plausible binding poses of a peptidomimetic containing this compound within the active site of a target protein. This information is crucial for understanding the mechanism of action.
Structure-Activity Relationship (SAR): By comparing the docking scores and binding modes of a series of related peptidomimetics, researchers can establish SARs, which can inform the optimization of the lead compound.
Role of the Fmoc Group: While often used as a protecting group in synthesis, the Fmoc moiety itself can contribute to binding affinity through interactions with the target protein. However, for in vivo applications, it is typically removed. The computational studies can help in designing linkers or spacers if the Fmoc group is to be retained for its binding properties.
Interactive Table: Hypothetical Docking Study of a Dipeptide Conjugate (Fmoc-D-beta-HoPhe(3-Me)-Ala) against a Model Protease
| Parameter | Result/Observation | Implication for Peptidomimetic Design |
| Predicted Binding Energy | -8.5 kcal/mol | Suggests a favorable binding interaction. |
| Key Interacting Residues | Phe89, Trp112, Asp34 | The Fmoc group forms π-stacking with Phe89 and Trp112; the carboxylate of the conjugate forms a hydrogen bond with Asp34. |
| Role of 3-Me Group | Occupies a small hydrophobic pocket. | The methyl group contributes positively to the binding affinity. |
| Conformation of Conjugate | Extended | The beta-amino acid induces a less compact conformation compared to a natural dipeptide. |
Emerging Research Applications and Future Perspectives
Design of Peptidomimetics with Enhanced Stability and Bioactivity
The incorporation of beta-amino acids, such as D-beta-homo-(3-methyl)phenylalanine, into peptide sequences is a promising strategy for developing peptidomimetics with improved therapeutic potential. acs.org Peptides composed of or containing beta-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, a significant hurdle in the development of peptide-based drugs. peptide.compeptide.com This increased stability can lead to a longer biological half-life in vivo.
The introduction of a beta-homo-amino acid like D-beta-homo-(3-methyl)phenylalanine can also influence the conformational preferences of the peptide backbone, leading to the formation of unique secondary structures. This structural constraint can result in higher receptor selectivity and binding affinity. nih.gov The 3-methyl group on the phenyl ring can further modulate the hydrophobic and steric interactions with the target receptor, potentially enhancing potency and specificity. nih.gov Research into peptidomimetics containing various non-natural amino acids has demonstrated that such modifications can lead to analogues with improved biological activities. acs.org For instance, the substitution of proteinogenic amino acids with their N-methylated derivatives has been shown to improve pharmacological properties like stability against proteolytic degradation and receptor selectivity. nih.gov
Table 1: Potential Advantages of Incorporating Fmoc-D-beta-homo-(3-methyl)phenylalanine-OH in Peptidomimetics
| Feature | Potential Advantage | Scientific Rationale |
| Beta-Amino Acid Backbone | Increased Proteolytic Stability | The altered peptide bond is not recognized by standard proteases. peptide.compeptide.com |
| D-Configuration | Enhanced Enzymatic Resistance | D-amino acids are not readily recognized by endogenous L-amino acid-specific proteases. |
| 3-Methylphenyl Side Chain | Modulated Receptor Binding | The methyl group can alter steric and hydrophobic interactions with the target binding pocket. nih.gov |
| Conformational Constraint | Improved Selectivity and Potency | The beta-amino acid structure can induce specific secondary structures, leading to more defined receptor interactions. nih.gov |
Engineering of Supramolecular Self-Assembled Peptide Materials
The fluorenylmethyloxycarbonyl (Fmoc) group, a common N-terminal protecting group in peptide synthesis, also plays a crucial role in driving the self-assembly of amino acids and short peptides into ordered nanostructures. nih.govacs.org The aromatic and hydrophobic nature of the Fmoc group, combined with the potential for hydrogen bonding between the peptide backbones, facilitates the formation of various supramolecular architectures, including nanofibers, nanotubes, and hydrogels. nih.govacs.orgnih.gov
The incorporation of Fmoc-D-beta-homo-(3-methyl)phenylalanine-OH into self-assembling peptide systems offers several avenues for the engineering of novel biomaterials. The hydrophobicity of the 3-methylphenyl side chain can enhance the driving force for self-assembly. mdpi.com The beta-amino acid backbone can influence the packing of the peptide units, potentially leading to different morphologies compared to materials made from alpha-amino acids. nih.gov
Fmoc-amino acid-based hydrogels are of particular interest for applications in tissue engineering, drug delivery, and as scaffolds for cell culture. nih.govqub.ac.uknih.gov The mechanical properties and biocompatibility of these hydrogels can be tuned by the choice of the amino acid and the conditions for self-assembly. qub.ac.uknih.gov The use of a D-amino acid derivative like Fmoc-D-beta-homo-(3-methyl)phenylalanine-OH can also confer resistance to degradation by enzymes present in the cellular environment, making the resulting materials more stable for long-term applications.
Table 2: Factors Influencing Self-Assembly of Fmoc-Amino Acid Derivatives
| Factor | Influence on Self-Assembly | Example from Research |
| Fmoc Group | Primary driver through π-π stacking and hydrophobic interactions. acs.org | Fmoc-diphenylalanine forms stable hydrogels suitable for cell culture. nih.gov |
| Amino Acid Side Chain | Modulates hydrophobicity and steric packing. | Phenylalanine-containing peptides self-assemble into nanofibrous materials. rsc.org |
| Backbone Structure (α vs. β) | Affects hydrogen bonding patterns and resulting morphology. nih.gov | Fmoc-di-functionalized lysine (B10760008), a modified amino acid, shows pH-controlled ambidextrous gelling. nih.gov |
| Chirality (L vs. D) | Can influence the helical twisting of nanofibers and overall structure. | D-amino acids can enhance the stability of self-assembled nanostructures against proteolysis. |
Exploration in Bioconjugation and Chemical Probe Development
The development of chemical probes is essential for studying biological processes and identifying new drug targets. nih.gov Unnatural amino acids with unique functionalities are valuable tools in the design of such probes. rsc.org While direct bioconjugation applications of Fmoc-D-beta-homo-(3-methyl)phenylalanine-OH are not extensively documented, its structure suggests several possibilities.
The carboxylic acid group of the amino acid can be activated for conjugation to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. The 3-methylphenyl group could potentially be further functionalized to introduce a reactive handle for specific bioconjugation reactions, although this would require additional synthetic steps. Aromatic amino acids are often found at important interaction interfaces and can play significant structural roles, making them excellent candidates for modification to create probes. nih.gov
More directly, peptides incorporating D-beta-homo-(3-methyl)phenylalanine could be synthesized with a terminal alkyne or azide (B81097) group to allow for "click" chemistry, a highly efficient and specific bioconjugation method. acs.org This would enable the attachment of reporter molecules for applications in chemical proteomics and imaging. For example, photoaffinity probes incorporating modified phenylalanine residues have been used to identify protein targets in live bacteria. acs.org
Advances in Automated Synthesis and High-Throughput Screening with Modified Amino Acids
The integration of modified amino acids like Fmoc-D-beta-homo-(3-methyl)phenylalanine-OH into peptides is facilitated by advances in automated solid-phase peptide synthesis (SPPS). xtalks.com While the synthesis of peptides containing hydrophobic or "difficult" sequences can be challenging due to aggregation on the resin, modern techniques such as microwave-assisted SPPS can improve coupling efficiencies and yields. mblintl.comresearchgate.net The use of specialized resins and coupling reagents can also help to overcome some of the challenges associated with the incorporation of bulky and hydrophobic non-natural amino acids. researchgate.net
The development of large, diverse peptide libraries for high-throughput screening (HTS) is a powerful approach for drug discovery. nih.gov The inclusion of unnatural amino acids, such as D-beta-homo-(3-methyl)phenylalanine, in these libraries vastly expands the accessible chemical space and increases the potential for identifying novel hits with desirable properties. nih.govacs.org Technologies that enable the rapid screening of millions to billions of compounds are becoming more accessible. nih.gov
The combination of automated synthesis of peptide libraries containing modified amino acids and HTS allows for the rapid identification of lead compounds with enhanced stability, selectivity, and bioactivity. xtalks.comnih.gov This approach has been successfully used to discover cyclic peptide analogues with improved therapeutic indices. nih.gov The ability to screen vast libraries of non-natural polymers is a key strategy for finding molecules with desired biological functions, as de novo design of such complex molecules is still a significant challenge. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for incorporating Fmoc-D-beta-hophe(3-me)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Guidance : Use coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF, with a reaction time of 30–60 minutes at room temperature. The D-configuration reduces steric hindrance compared to L-isomers, enhancing coupling efficiency. Monitor deprotection steps with 20% piperidine in DMF for 10–15 minutes to remove the Fmoc group without side reactions .
- Data Note : For similar Fmoc-protected D-amino acids (e.g., Fmoc-D-phe(3-ome)-OH), coupling efficiencies >95% are achievable under these conditions .
Q. How does the 3-methyl substituent influence the solubility and purification of this compound?
- Methodological Guidance : The hydrophobic 3-methyl group reduces solubility in aqueous buffers but enhances compatibility with organic solvents (e.g., DCM, DMF). Use reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) for purification. For analytical confirmation, LC-MS with ESI+ ionization is recommended .
- Data Comparison : Compared to fluorine-substituted analogs (e.g., Fmoc-beta-hophe(3-f)-OH), the methyl group increases logP by ~0.5 units, requiring adjustments in solvent ratios during purification .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence peptide conformational stability in β-sheet-rich structures?
- Methodological Guidance : Circular dichroism (CD) and NMR spectroscopy are critical for analyzing backbone dihedral angles. The D-beta configuration disrupts canonical α-helix formation but stabilizes β-sheets by promoting alternative hydrogen-bonding networks. Compare with L-isomers to quantify conformational differences .
- Case Study : In a study on Fmoc-D-phe(3-ome)-OH, the D-isomer increased β-sheet content by 20% in model peptides compared to L-forms, attributed to reduced enzymatic degradation .
Q. What strategies mitigate racemization during the synthesis of peptides containing this compound?
- Methodological Guidance : Use low-temperature (0–4°C) coupling conditions and avoid prolonged exposure to basic deprotection agents. Employ enantioselective HPLC with chiral columns (e.g., Chirobiotic T) to detect racemization. For critical applications, optimize microwave-assisted synthesis to reduce reaction times .
- Data Contradiction : While Fmoc-D-amino acids generally resist racemization, bulky substituents like 3-methyl may increase steric strain, requiring tailored protocols. Contrast with Fmoc-D-Arg(Pbf)-OH, where racemization is negligible under standard conditions .
Q. How does the 3-methyl group affect peptide-receptor binding kinetics in drug discovery applications?
- Methodological Guidance : Perform surface plasmon resonance (SPR) or ITC to measure binding affinity (KD). The methyl group enhances hydrophobic interactions but may sterically hinder binding in tight pockets. Compare with 3-methoxy or 3-fluoro analogs (e.g., Fmoc-Phe(3,5-DiF)-OH) to map structure-activity relationships .
- Case Study : In a GPCR-targeting peptide, 3-methyl substitution improved binding affinity (ΔKD = 15 nM) over unmodified phenylalanine, but reduced solubility necessitated formulation optimization .
Key Considerations for Experimental Design
- Stereochemical Integrity : Validate chirality at each synthesis step using polarimetry or chiral HPLC .
- Solubility Challenges : Pre-dissolve this compound in minimal DMF (0.1 M) to avoid aggregation during SPPS .
- Contradiction Management : If β-sheet stabilization conflicts with target bioactivity (e.g., in flexible linkers), consider alternating D/L residues or modifying the sequence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
